An In-depth Technical Guide to the Mechanism of Action of dCBP-1
An In-depth Technical Guide to the Mechanism of Action of dCBP-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
dCBP-1 is a potent and selective heterobifunctional chemical degrader of the highly homologous transcriptional co-activators CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), dCBP-1 offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the complete and rapid elimination of p300/CBP proteins. This guide provides a detailed technical overview of the molecular mechanism, cellular consequences, and key experimental data related to dCBP-1, serving as a comprehensive resource for researchers utilizing this tool to investigate enhancer biology and its role in disease.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
dCBP-1 functions as a molecular bridge, inducing proximity between its target proteins, p300/CBP, and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This action leverages the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically tag p300/CBP for destruction.
The molecule itself is composed of three key parts:
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A ligand that binds to the bromodomain of p300/CBP.
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A ligand based on thalidomide that recruits the CRBN E3 ligase.[3]
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A flexible linker connecting the two ligands.
The degradation process occurs in a stepwise manner:
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Ternary Complex Formation : dCBP-1 simultaneously binds to p300/CBP and CRBN, forming a stable ternary complex (p300/CBP–dCBP-1–CRBN).[4] The formation of this complex is the critical initiating step for degradation.
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Polyubiquitination : Once in proximity, the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of p300/CBP. This results in the formation of a polyubiquitin chain.
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Proteasomal Recognition and Degradation : The polyubiquitinated p300/CBP is recognized by the 26S proteasome. The proteasome unfolds the target protein and degrades it into small peptides, while the ubiquitin tags are recycled. dCBP-1 is then released and can catalyze further rounds of degradation.
This mechanism is confirmed by experiments showing that the degradative activity of dCBP-1 is rescued by co-treatment with proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924), which block the activation of the CUL4-CRBN E3 ligase complex.[5]
Downstream Cellular Consequences
The rapid and efficient removal of p300/CBP proteins triggers significant downstream effects on the cellular epigenome and transcriptome, culminating in potent anti-cancer activity, particularly in multiple myeloma.[2][4]
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Epigenetic Reprogramming : p300/CBP are critical lysine acetyltransferases (KATs) responsible for acetylating histone H3 at lysine 27 (H3K27ac), a key epigenetic mark of active enhancers and promoters.[6] Treatment with dCBP-1 leads to a rapid and near-complete loss of H3K27ac across the genome, effectively "disabling" oncogenic enhancers.[6]
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Transcriptional Repression : The loss of enhancer activity results in the profound downregulation of key oncogenes. In multiple myeloma, dCBP-1 ablates the enhancer activity driving the expression of the MYC oncogene, a critical driver of tumor cell survival and proliferation.[7][8] This effect is more pronounced than what is observed with catalytic or bromodomain inhibitors alone.[6][8]
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Induction of Apoptosis : By disrupting these critical transcriptional networks, dCBP-1 is exceptionally potent at inducing apoptosis and killing multiple myeloma cells.[9][10]
Quantitative Data Summary
dCBP-1 induces potent and rapid degradation of p300/CBP across various cell lines, leading to significant anti-proliferative effects.
Table 1: Degradation Potency and Time Course of dCBP-1
| Cell Line | Target(s) | Concentration | Time | Result | Citation |
| MM1S | p300/CBP | 10 - 1000 nM | 6 hours | Near-complete degradation | [10][11] |
| HAP1 | p300/CBP | 10 - 1000 nM | 6 hours | Near-complete degradation | [10][11] |
| MM1S | p300/CBP | < 10 nM | N/A | Potent degradation observed | [8] |
| MM1S | p300/CBP | 250 nM | 1 hour | Near-complete degradation | [10][11][12] |
| MM1S | p300/CBP | 250 nM | 2 hours | Near-complete degradation | [8] |
Table 2: Proteome-wide Selectivity of dCBP-1
| Cell Line | Treatment | Key Finding | Citation |
| HAP1 | 250 nM dCBP-1, 6 hours | p300 and CBP are the most significantly degraded proteins out of >8,400 quantified. | [13] |
| VCaP | 10 nM dCBP-1, 4 hours | Specific and significant degradation of p300 and CBP confirmed by mass spectrometry. | [14] |
| MM1S | dCBP-1, 3 hours | Proteomics reveals specific downregulation of p300, CBP, and the transcriptional target MYC. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of dCBP-1.
Protocol 1: Western Blot / Capillary Immunoassay for p300/CBP Degradation
This protocol is used to quantify the levels of p300 and CBP protein following treatment with dCBP-1. Capillary-based immunoassays (e.g., Simple Western™/WES) are particularly effective for these large proteins.[6][8]
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Cell Culture and Treatment :
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Seed cells (e.g., MM1S, HAP1) at an appropriate density in 6-well plates.
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Allow cells to adhere and grow for 24 hours.
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Treat cells with a dose-response of dCBP-1 (e.g., 0, 1, 10, 100, 1000 nM) or a time course (e.g., 0, 1, 2, 4, 6 hours) at a fixed concentration (e.g., 250 nM).
-
-
Cell Lysis :
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Wash cells once with ice-cold PBS.
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Lyse cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Capillary Immunoassay (WES System) :
-
Dilute lysates to a final concentration of 0.5 - 1.0 µg/µL.
-
Prepare the WES assay plate according to the manufacturer's instructions, loading the prepared lysates, primary antibodies (e.g., anti-CBP, anti-p300, anti-Vinculin as a loading control), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Run the assay on the WES instrument.
-
-
Data Analysis :
-
Analyze the resulting electropherograms using the instrument's software.
-
Quantify the peak area for p300/CBP and normalize to the loading control.
-
Plot the normalized protein levels against drug concentration to determine the DC₅₀ (half-maximal degradation concentration).
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Protocol 2: HiBiT-based Cellular Degradation Assay
This protocol provides a quantitative, real-time measurement of protein degradation in living cells.[6]
-
Cell Line Generation :
-
Using CRISPR/Cas9, endogenously tag the N-terminus of p300 or CBP with the 11-amino-acid HiBiT peptide in a cell line stably expressing the complementary LgBiT protein (e.g., HAP1).[6]
-
-
Assay Preparation :
-
Seed the engineered cells in a white, 96-well clear-bottom plate.
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Prepare serial dilutions of dCBP-1 in the appropriate cell culture medium.
-
-
Treatment and Signal Detection :
-
Add the dCBP-1 dilutions to the cells.
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For an endpoint lytic assay: At desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and furimazine substrate) to the wells.
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Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition :
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
